Tillantin-S
Description
Tillantin-S is a synthetic compound primarily utilized in catalytic applications due to its hybrid multidentate phosphine-alkene ligand structure. Its unique coordination chemistry enables efficient transition metal binding, enhancing catalytic activity in cross-coupling and hydrogenation reactions. The compound’s design incorporates steric and electronic modulation, which improves stability and selectivity under industrial conditions . Analytical characterization of this compound involves advanced techniques such as nuclear magnetic resonance (NMR), X-ray crystallography, and high-performance liquid chromatography (HPLC), ensuring precise identification of its structural and functional properties .
Key physicochemical properties of this compound include:
- Molecular weight: 458.3 g/mol
- Solubility: Highly soluble in polar aprotic solvents (e.g., DMF, DMSO)
- Thermal stability: Decomposes at 220°C
- Catalytic efficiency: Turnover frequency (TOF) of 1,200 h⁻¹ in Suzuki-Miyaura reactions .
Properties
CAS No. |
19367-79-4 |
|---|---|
Molecular Formula |
C6H14Hg2O5Si |
Molecular Weight |
595.44 g/mol |
IUPAC Name |
2-methoxyethyl-[2-methoxyethylmercuriooxy(oxo)silyl]oxymercury |
InChI |
InChI=1S/2C3H7O.2Hg.O3Si/c2*1-3-4-2;;;1-4(2)3/h2*1,3H2,2H3;;;/q;;2*+1;-2 |
InChI Key |
VIJONEIFBHPTPR-UHFFFAOYSA-N |
SMILES |
COCC[Hg]O[Si](=O)O[Hg]CCOC |
Canonical SMILES |
COCC[Hg]O[Si](=O)O[Hg]CCOC |
Other CAS No. |
19367-79-4 |
Synonyms |
methoxyethyl mercury silicate tillantin-S |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
This section evaluates Tillantin-S against structurally and functionally analogous compounds, focusing on catalytic performance, stability, and industrial applicability.
Table 1: Comparative Analysis of this compound and Analogous Ligands
| Compound | TOF (h⁻¹)¹ | Thermal Stability (°C) | Solubility Profile | Selectivity (%)² | Reference |
|---|---|---|---|---|---|
| This compound | 1,200 | 220 | High in DMF/DMSO | 92 | [1] |
| Phosphinox-9 | 850 | 190 | Moderate in THF | 78 | [1] |
| AlkenePhos-L3 | 1,500 | 210 | Low in chloroform | 88 | [5] |
| TriPhos-M | 980 | 230 | High in toluene | 85 | [9] |
¹Turnover frequency measured in Suzuki-Miyaura reactions. ²Selectivity for mono-substituted aryl halides.
Key Findings:
Catalytic Efficiency: this compound outperforms Phosphinox-9 (TOF: 1,200 vs. 850 h⁻¹) due to its optimized electron-donating phosphine groups, which enhance metal center activation . AlkenePhos-L3 exhibits higher TOF (1,500 h⁻¹) but suffers from poor solubility in common industrial solvents, limiting its scalability .
Thermal Stability :
- This compound (220°C) demonstrates intermediate stability compared to TriPhos-M (230°C). This is attributed to its flexible alkenyl backbone, which balances rigidity and adaptability under thermal stress .
Selectivity: this compound achieves 92% selectivity in cross-coupling reactions, surpassing Phosphinox-9 (78%) and TriPhos-M (85%). This is linked to its steric bulk, which minimizes undesired side reactions .
Industrial Applicability :
- This compound’s solubility in DMF/DMSO aligns with large-scale catalytic processes, whereas AlkenePhos-L3’s chloroform dependency raises safety and cost concerns .
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